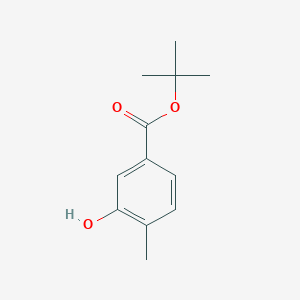![molecular formula C7H8BrN5O B12313923 rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis: is a complex organic compound that belongs to the class of azidooxolane derivatives. This compound is characterized by the presence of an azido group attached to an oxolane ring, which is further connected to a bromo-substituted pyrazole ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the oxolane ring.
Métodos De Preparación
The synthesis of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group on the oxolane ring is replaced by an azide ion.
Attachment of the Pyrazole Ring: The pyrazole ring is attached through a coupling reaction, often involving a halogenated pyrazole derivative and a suitable nucleophile.
Bromination: The final step involves the bromination of the pyrazole ring to introduce the bromo substituent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The bromo substituent on the pyrazole ring can enhance the compound’s binding affinity to its target, leading to increased biological activity.
Comparación Con Compuestos Similares
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis can be compared with other similar compounds, such as:
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis: Lacks the bromo substituent, leading to different chemical reactivity and biological activity.
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-chloro-1H-pyrazole, cis: Contains a chloro substituent instead of bromo, which can affect its chemical and biological properties.
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-methyl-1H-pyrazole, cis: Contains a methyl substituent, leading to different steric and electronic effects.
These comparisons highlight the unique features of this compound, particularly its bromo substituent, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H8BrN5O |
|---|---|
Peso molecular |
258.08 g/mol |
Nombre IUPAC |
1-(4-azidooxolan-3-yl)-4-bromopyrazole |
InChI |
InChI=1S/C7H8BrN5O/c8-5-1-10-13(2-5)7-4-14-3-6(7)11-12-9/h1-2,6-7H,3-4H2 |
Clave InChI |
FSBGEKIOKHBLJA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

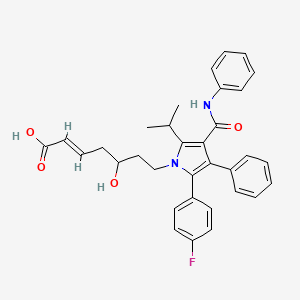
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
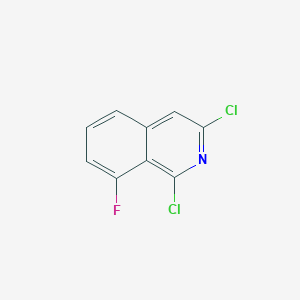

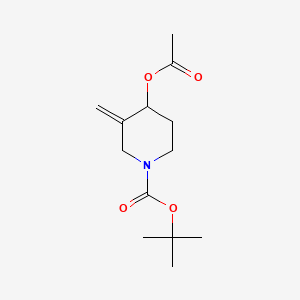
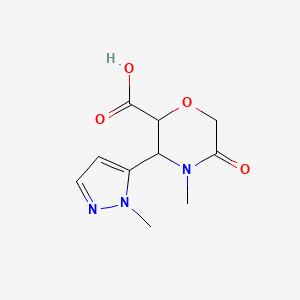
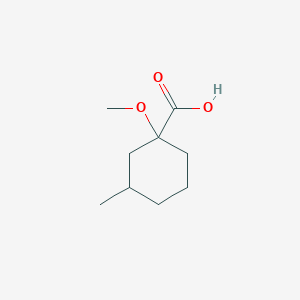
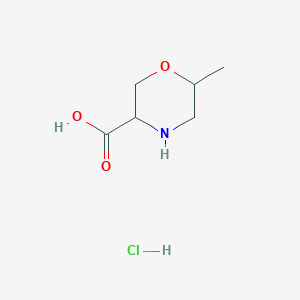
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
